molecular formula C10H12N2O6 B1605992 Thymidine-5'-carboxylic acid CAS No. 3544-99-8

Thymidine-5'-carboxylic acid

Cat. No.: B1605992
CAS No.: 3544-99-8
M. Wt: 256.21 g/mol
InChI Key: TURHENGAFSXIAQ-UHFFFAOYSA-N
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Description

Thymidine-5’-carboxylic acid is a derivative of thymidine, a nucleoside that is a fundamental building block of DNA This compound features a carboxylic acid group attached to the 5’ position of the thymidine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thymidine-5’-carboxylic acid typically involves the selective oxidation of thymidine. One common method includes the oxidation of thymidine using reagents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the carboxylic acid group at the 5’ position .

Industrial Production Methods: Industrial production of thymidine-5’-carboxylic acid may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification, such as crystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Thymidine-5’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

Thymidine-5’-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thymidine-5’-carboxylic acid involves its incorporation into DNA or its interaction with enzymes involved in DNA synthesis and repair. The carboxylic acid group can influence the compound’s binding affinity and specificity for various molecular targets, including thymidylate synthase and DNA polymerases .

Comparison with Similar Compounds

    Thymidine: The parent nucleoside without the carboxylic acid group.

    2’-Deoxyuridine-5’-carboxylic acid: Another nucleoside derivative with a carboxylic acid group at the 5’ position.

Comparison: Thymidine-5’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to thymidine. This modification can enhance its potential as a therapeutic agent and its utility in biochemical research .

Properties

IUPAC Name

(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c1-4-3-12(10(17)11-8(4)14)6-2-5(13)7(18-6)9(15)16/h3,5-7,13H,2H2,1H3,(H,15,16)(H,11,14,17)/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHENGAFSXIAQ-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3544-99-8
Record name Thymidine-5′-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3544-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine-5'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymidine-5'-carboxylic acid
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Reactant of Route 6
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